![molecular formula C20H14ClNO3 B3608713 2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione](/img/structure/B3608713.png)
2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione
Overview
Description
2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione is a synthetic organic compound characterized by the presence of a chloronaphthalene moiety linked to an isoindole-1,3-dione structure via an oxyethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione typically involves the condensation of 4-chloronaphthol with an appropriate isoindole-1,3-dione precursor. One common method involves the reaction of 4-chloronaphthol with 2-bromoethyl isoindole-1,3-dione in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloronaphthalene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of the corresponding hydroxy derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for biological receptors, such as dopamine receptors.
Medicine: Explored for its potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, when used as a ligand for dopamine receptors, the compound binds to the receptor’s allosteric site, modulating its activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Bromonaphthalen-1-yl)oxyethyl]isoindole-1,3-dione
- 2-[2-(4-Fluoronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione
- 2-[2-(4-Methoxynaphthalen-1-yl)oxyethyl]isoindole-1,3-dione
Uniqueness
Compared to its analogs, 2-[2-(4-Chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione exhibits unique properties due to the presence of the chlorine atom. This halogen can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[2-(4-chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO3/c21-17-9-10-18(14-6-2-1-5-13(14)17)25-12-11-22-19(23)15-7-3-4-8-16(15)20(22)24/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEBBIBZJMYTSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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